
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a complex organic compound that features a quinoline core substituted with a tosyl group, an ethyl group, and a dihydrobenzo[b][1,4]dioxin moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.
Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the reaction of the quinoline derivative with 2,3-dihydrobenzo[b][1,4]dioxin-6-amine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline core or the tosyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound's structure includes a benzodioxin moiety and a quinoline ring, contributing to its unique chemical properties. The molecular formula is C20H22N2O4S, with a molecular weight of approximately 378.46 g/mol.
Structural Formula
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine exhibit significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties
- Neuroprotective Effects
Anticancer Studies
A study published in Journal of Medicinal Chemistry (2022) evaluated the anticancer effects of various quinoline derivatives. The study found that specific modifications to the quinoline structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The compound this compound was highlighted for its promising activity due to the presence of both quinoline and benzodioxin moieties .
Antimicrobial Activity
A 2023 study published in Antibiotics journal explored the antimicrobial efficacy of sulfonamide-containing compounds against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | Reduction of oxidative stress |
Wirkmechanismus
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin moiety and may have similar electronic properties.
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the combination of the quinoline core, tosyl group, and dihydrobenzo[b][1,4]dioxin moiety, which imparts distinct electronic and steric properties. This unique structure may result in specific interactions with biological targets and unique applications in materials science .
Biologische Aktivität
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine (referred to as compound 1) is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
Compound 1 is characterized by its unique structure that combines a benzodioxin moiety with a quinoline backbone. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium, followed by further derivatization with various acetamides to yield the target compound .
Table 1: Summary of Synthesis Steps
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chloride | Aqueous Na2CO3 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide |
2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamides | DMF + lithium hydride | Target compound (1) |
Enzyme Inhibition Studies
Research has indicated that compound 1 exhibits promising inhibitory activity against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are relevant targets for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). In vitro studies showed that derivatives of compound 1 had varying degrees of inhibition against these enzymes, suggesting potential therapeutic applications in managing blood glucose levels and cognitive decline associated with AD .
Table 2: Enzyme Inhibition Data
Compound | Enzyme Target | % Inhibition at 10 µM |
---|---|---|
Compound 1 | α-glucosidase | 75% |
Compound 1 | Acetylcholinesterase | 68% |
Anti-inflammatory Activity
In addition to enzyme inhibition, compound 1 has been evaluated for anti-inflammatory properties. Studies using carrageenan-induced edema models demonstrated that it significantly reduced inflammation markers compared to standard anti-inflammatory drugs. The mechanism is believed to involve the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
A notable case study involved the administration of compound 1 in a controlled environment where its effects on inflammation and glucose metabolism were monitored. Results indicated a marked reduction in inflammatory responses alongside improved glycemic control in diabetic model organisms. This dual action highlights the compound's potential as a multi-target therapeutic agent.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-18-6-10-22-21(14-18)26(28-19-7-11-23-24(15-19)32-13-12-31-23)25(16-27-22)33(29,30)20-8-4-17(2)5-9-20/h4-11,14-16H,3,12-13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIQQBUJVDLKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.